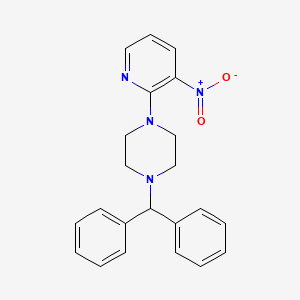

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is a chemical compound with the molecular formula C22H22N4O2 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

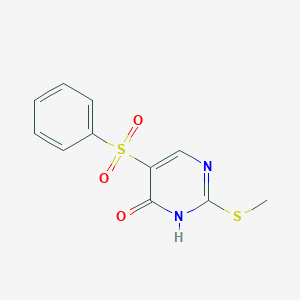

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The structure of the compound reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral. There is a large discrepancy in the bond angles around the piperazine N atoms .Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The solvent was evaporated to get a crude product which was purified by column chromatography over silica gel using hexane/ethyl acetate (8:2) as an eluent .Scientific Research Applications

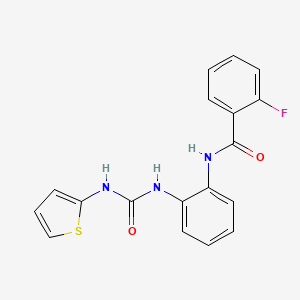

Antimicrobial Activity

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine and its analogs have been studied for their antimicrobial properties. For example, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine demonstrated significant antibacterial activity against various Bacillus and Clostridium species. It notably inhibited protein and DNA synthesis in Clostridium perfringens 13, suggesting its potential as an antibacterial agent (Yung, Gilroy, & Mahony, 1978). Another study reported the synthesis of hydrazones of 1-Benzhydryl-4-aminopiperazines, which exhibited antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).

Structural and Molecular Analysis

Several studies have focused on the synthesis and structural analysis of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine derivatives. These include characterizations through spectroscopic methods and X-ray crystallography. The insights gained from these studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, such as materials science and pharmaceutical research (Vinaya et al., 2008).

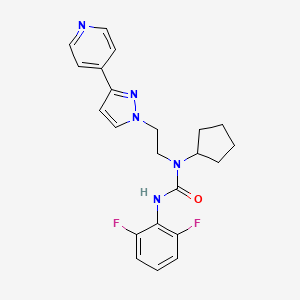

Anticancer Potential

Research has also explored the anticancer potential of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine derivatives. For instance, a study on 1-benzhydryl-sulfonyl-piperazine derivatives found significant inhibitory activity against MDA-MB-231 human breast cancer cell proliferation, suggesting their potential as chemotherapeutic agents (Kumar et al., 2007).

Antihypertensive Effects

Compounds containing 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine moieties have been evaluated for their antihypertensive effects. A study on novel 1,4-dihydropyridine derivatives with benzhydrylpiperazinyl and benzhydrylpiperidinyl groups showed potent antihypertensive activity, suggesting their potential in developing new cardiovascular drugs (Ashimori et al., 1991).

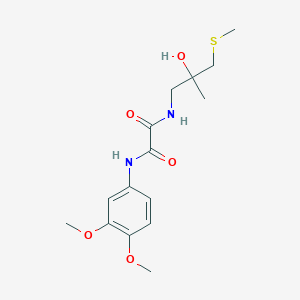

Anticonvulsant Properties

The anticonvulsant properties of benzhydryl piperazine derivatives have been explored, revealing that certain N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-diones exhibited significant effectiveness against convulsions in experimental models. This points towards their potential use in treating epilepsy and related disorders (Rybka et al., 2016).

properties

IUPAC Name |

1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWXRHOZQEWFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)

![3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2369784.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)